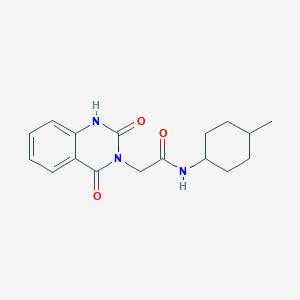
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)acetamide is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)acetamide is a derivative of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with acetamide derivatives. The synthetic pathway can be optimized to enhance yield and purity. Detailed methodologies can be found in literature focusing on quinazoline derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. In vitro evaluations have shown that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Candida albicans | 16 µg/mL |
These results suggest a promising profile for further development as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives have also been investigated. Studies indicate that these compounds can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. For example:
- Compound D showed a significant reduction in NO levels with an IC50 of 25 µM.
- Compound E exhibited comparable effects with an IC50 of 30 µM.
This suggests that the compound may act through pathways involving inducible nitric oxide synthase (iNOS) inhibition .
Anticancer Activity
Quinazoline derivatives have been explored for their anticancer potential. Research indicates that certain compounds can inhibit cell proliferation in various cancer cell lines. For instance:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast cancer) | Compound F | 15 |
| HeLa (Cervical cancer) | Compound G | 20 |
These findings highlight the potential of these compounds in cancer therapy .
Case Studies
Several case studies have documented the biological activity of quinazoline derivatives:
- Case Study on Antibacterial Activity : A study evaluated a series of novel quinazoline derivatives against multidrug-resistant bacterial strains. The results indicated that certain analogs demonstrated superior activity compared to existing antibiotics.
- Case Study on Anti-inflammatory Properties : Another research focused on the anti-inflammatory effects of quinazoline derivatives in animal models of arthritis. The compounds significantly reduced inflammation markers and improved joint function.
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-6-8-12(9-7-11)18-15(21)10-20-16(22)13-4-2-3-5-14(13)19-17(20)23/h2-5,11-12H,6-10H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHCUPJDIXRYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














